Carmine

Description

Properties

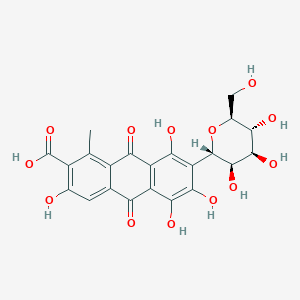

IUPAC Name |

3,5,6,8-tetrahydroxy-1-methyl-9,10-dioxo-7-[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]anthracene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O13/c1-4-8-5(2-6(24)9(4)22(33)34)13(25)10-11(15(8)27)16(28)12(18(30)17(10)29)21-20(32)19(31)14(26)7(3-23)35-21/h2,7,14,19-21,23-24,26,28-32H,3H2,1H3,(H,33,34)/t7-,14-,19+,20-,21-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQLVPJVXFOQEV-NGOCYOHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)C4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=CC(=C1C(=O)O)O)C(=O)C3=C(C2=O)C(=C(C(=C3O)O)[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Red crystals in methanol; bright red powder; deep red color in water; [HSDB] | |

| Record name | Carmine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1870 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1390-65-4 | |

| Record name | Carmine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Mechanism of Action

Target of Action

Carmine, also known as Cochineal or Alum lake of carminic acid, is a bright-red pigmentIts main application is in the food and cosmetics industry, where it imparts a deep red color to products.

Mode of Action

This compound’s mode of action is primarily physical rather than biochemical. As a dye, it imparts color to substances by reflecting certain wavelengths of light while absorbing others. The bright red color of this compound is due to the presence of carminic acid, which is an aluminium complex.

Biochemical Pathways

It is produced from carminic acid, which is extracted from some scale insects such as the cochineal scale. The production of this compound involves the extraction of carminic acid from the insects, followed by its conversion into an aluminium complex.

Pharmacokinetics

When ingested as a food colorant, it passes through the digestive system without being absorbed.

Result of Action

The primary result of this compound’s action is the imparting of a deep red color to the substances it is added to. This is due to the reflection of certain wavelengths of light by the carminic acid present in this compound.

Action Environment

For instance, the quality and color intensity of this compound can vary depending on the species of cochineal insects used and the conditions under which they are farmed. Furthermore, the process of extracting carminic acid from the insects and converting it into this compound can also influence the quality of the final product.

Biochemical Analysis

Biochemical Properties

Carmine interacts with various biomolecules in biochemical reactions. It is soluble in water, which allows it to interact with water-soluble proteins and enzymes

Cellular Effects

The cellular effects of this compound are not fully understood. Some studies suggest that this compound may have cytotoxic effects. For example, a study on the effects of Indigo this compound, a related compound, on Allium cepa root cells found a decrease in root length and mitotic index at all concentrations of the dye

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade easily

Dosage Effects in Animal Models

A study on the toxicity of this compound Cochineal and Caramel IV dyes to terrestrial plants and micro-crustaceans found that the dyes were very toxic to Artemia salina, a model organism used in toxicity testing

Transport and Distribution

It is known that this compound is soluble in water, which may facilitate its transport and distribution

Biological Activity

Carmine, a natural red dye derived from the cochineal insect (Dactylopius coccus), has been utilized in various applications, including food coloring, cosmetics, and biological staining. This article examines the biological activity of this compound, focusing on its mechanisms of action, potential allergenic effects, and applications in scientific research.

This compound is primarily composed of carminic acid, a polyketide compound that exhibits significant biological activity. The dye is known for its ability to selectively stain biological tissues, particularly nuclei and mucins. The staining mechanism involves coordination bonds between this compound and cellular components, which can vary depending on the formulation used. For example, this compound interacts with glycogen through hydrogen bonding and with acidic mucins via ionic interactions .

| Property | Value |

|---|---|

| Chemical Formula | C₂₁H₂₀O₁₃Al |

| Solubility | Soluble in water at pH > 12 |

| Color | Red |

| Source | Cochineal insects |

Biological Applications

This compound's biological activity extends to numerous fields:

- Histology : It is widely used as a staining agent in histological studies to visualize cellular structures.

- Food Industry : As a natural colorant (E120), it is employed in various food products, including yogurts and beverages .

- Pharmaceuticals : this compound's stability and safety profile make it suitable for use in drug formulations.

Allergic Reactions and Toxicity

Despite its widespread use, this compound can trigger allergic reactions in sensitive individuals. A study involving 110 patients with chronic inducible urticaria found that 8% exhibited positive reactions to this compound during oral challenges. Common symptoms included generalized urticaria and angioedema .

Table 2: Allergy Testing Results

| Test Type | Positive Results (%) |

|---|---|

| Skin Prick Test | 17% |

| Patch Test | 6% |

| Oral Challenge | 8% |

Case Studies

-

Production via Metabolic Engineering :

Recent advancements have enabled the biosynthesis of carminic acid from glucose using engineered Escherichia coli. This method optimizes polyketide synthase machinery to enhance production efficiency. The study reported a yield of 0.63 mg/L of carminic acid through fed-batch fermentation techniques . -

Impact on Cell Division :

Research examining the effects of indigo this compound (a related dye) on plant cells revealed significant chromosomal aberrations at concentrations exceeding 0.0125 mg/mL. The study highlighted alterations in root morphology and mitotic indices, indicating potential genotoxic effects .

Scientific Research Applications

Food Industry

Carmine is extensively used as a natural colorant in food and beverages. It is known for its stability and vibrant hue, making it a preferred choice for manufacturers looking to enhance the visual appeal of products.

Case Study: Use in Beverages

- Application : this compound is commonly used in drinks like Campari and some yogurts.

- Safety Evaluation : Studies have shown that this compound is safe for consumption at levels typically used in food products. A chronic toxicity study in rats concluded that this compound does not pose a carcinogenic risk at dietary levels up to 500 mg/kg body weight per day .

Cosmetics

This compound is widely utilized in cosmetics due to its intense red color. It is found in products such as lipsticks, blushes, and nail polishes.

Case Study: Allergic Reactions

- Study Findings : Research indicates that this compound can cause allergic reactions in some individuals. A study involving urticaria patients found that 8% exhibited allergy symptoms related to this compound exposure . Skin prick tests revealed a significant incidence of positive reactions, emphasizing the need for awareness regarding potential allergies when using this compound-containing products.

Medical Applications

Historically, this compound has been used for medicinal purposes by various cultures. Its properties have been explored for potential therapeutic uses.

Case Study: Historical Uses

- Aztec Medicine : The Aztecs utilized cochineal extracts for wound healing when mixed with vinegar. This traditional application highlights this compound's historical significance beyond its use as a dye .

Scientific Research

This compound plays an important role in scientific research, particularly in histology and staining techniques.

Applications in Histology

- Staining Techniques : this compound is employed to stain glycogen and acidic mucopolysaccharides in tissue samples. For instance:

Environmental Considerations

Recent advancements have explored sustainable production methods for this compound alternatives using genetically engineered microorganisms.

Case Study: Vegan this compound Production

- Research Findings : A study published in the Journal of the American Chemical Society demonstrated that metabolically engineered Escherichia coli could produce carminic acid, presenting a potential vegan alternative to traditional this compound extraction methods . This innovation could address ethical concerns associated with insect-derived dyes while maintaining color quality.

Data Summary Table

| Application Area | Specific Uses | Safety Findings | Notes |

|---|---|---|---|

| Food | Beverages, Yogurts | Safe at levels ≤ 500 mg/kg body weight | Commonly used natural colorant |

| Cosmetics | Lipsticks, Blushes | Allergy incidence ~8% | Significant allergic reactions reported |

| Medicine | Historical wound treatment | Traditional use by Aztecs | Potential therapeutic properties |

| Scientific Research | Histology staining | Widely accepted method | Essential for various staining techniques |

| Environmental | Vegan production | Innovative approach | Sustainable alternatives being explored |

Comparison with Similar Compounds

Comparison with Similar Compounds

Carmine vs. Indigo this compound

Indigo this compound (Acid Blue 74, C.I. 73015) is a synthetic blue dye structurally distinct from this compound. Unlike this compound, it is sulfonated and water-soluble, with the formula C₁₆H₈N₂Na₂O₈S₂ . Key differences include:

Indigo this compound is used intravenously in medical procedures (e.g., detecting urinary tract leaks) but shares this compound’s pH sensitivity. At pH 11, its photocatalytic degradation efficiency drops to 30.45%, compared to optimal degradation at pH 5 .

This compound vs. Congo Red

Congo Red (C.I. 22120) is an azo dye with the formula C₃₂H₂₂N₆Na₂O₆S₂ . Unlike this compound, it is synthetic and exhibits metachromatic properties (color shift under varying conditions):

Congo Red is primarily used in histology and textile dyeing but poses environmental risks due to its persistence in water systems .

This compound vs. Carminic Acid Derivatives

Carminic acid (precursor to this compound) is insoluble in apolar solvents, limiting its use in oil-based products. Derivatives like 4-aminocarminic acid enhance acid stability but retain poor solubility in organic solvents . Synthetic analogs (e.g., fermentation-produced this compound) aim to mimic natural this compound’s properties while addressing ethical and supply concerns .

Research Findings and Data Tables

Table 1: Photocatalytic Degradation Efficiency of this compound and Indigo this compound

Table 2: Market and Application Trends (2023–2032)

Critical Notes on Toxicity and Regulation

- This compound : Associated with rare allergic reactions (e.g., anaphylaxis). The EU mandates labeling for products containing E120 .

- Indigo this compound : High doses may induce oxidative DNA damage in vitro .

- Regulatory bodies like the FDA and EFSA enforce strict limits on dye concentrations in food and pharmaceuticals .

Q & A

Advanced Research Question

- Life Cycle Assessment (LCA) : Quantify environmental footprints from cochineal farming to waste disposal, incorporating metrics like carbon equivalence and water usage.

- Ecotoxicological Assays : Use Daphnia magna or Aliivibrio fischeri bioluminescence models to evaluate aquatic toxicity.

- Computational Modeling : Apply quantitative structure-activity relationship (QSAR) tools to predict metabolite persistence. Cross-reference EU chemical data platforms for regulatory compliance .

How should researchers ethically source this compound samples to comply with biodiversity and ethical research guidelines?

Basic Research Question

Ethical sourcing mandates:

- Certification : Use suppliers adhering to CITES (Convention on International Trade in Endangered Species) and Nagoya Protocol standards.

- Documentation : Require batch-specific certificates detailing geographic origin, harvest practices, and insect welfare measures.

- Alternatives : Explore plant-derived anthocyanins or fungal pigments for comparative studies, ensuring alignment with institutional ethics committees .

How can researchers design experiments to evaluate this compound’s interactions with synthetic polymers in drug-delivery systems?

Advanced Research Question

- In Vitro Binding Studies : Use isothermal titration calorimetry (ITC) to quantify binding affinities between this compound and polymers (e.g., PLGA).

- Release Kinetics : Simulate physiological conditions (37°C, pH 7.4) and monitor dye release via dialysis membranes, validated by HPLC.

- Stability Testing : Apply dynamic light scattering (DLS) to assess nanoparticle aggregation over time. Reference collaborative frameworks for interdisciplinary material science .

What strategies mitigate batch-to-batch variability in this compound for longitudinal studies?

Advanced Research Question

- Quality Control (QC) : Implement ISO 17025-accredited protocols for each batch, including pH-adjusted stability testing and impurity profiling.

- Data Normalization : Use internal standards (e.g., allura red AC) to calibrate spectrophotometric readings.

- Collaborative Databases : Contribute to open-access platforms like the EU Common Data Platform on Chemicals to share batch metadata .

How can researchers validate this compound’s antioxidant properties while controlling for confounding variables?

Basic Research Question

- Assay Selection : Use DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (ferric reducing antioxidant power) assays with Trolox equivalents for quantification.

- Interference Checks : Pre-treat samples with chelating agents (e.g., EDTA) to neutralize metal ions.

- Blinding : Employ double-blind protocols in spectrophotometric readings to reduce bias. Publish raw datasets in supplementary materials for peer validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.